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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3-(Pyridin-2-yl)aniline
dihydrochloride, a heterocyclic aromatic amine of interest in medicinal chemistry and drug

discovery. This document details its chemical properties, provides synonyms and identifiers,

and outlines a putative synthetic pathway. While direct biological data for this specific

compound is limited in publicly available literature, its structural similarity to key intermediates

in the synthesis of targeted cancer therapeutics, such as Hedgehog signaling pathway

inhibitors, suggests its potential as a valuable building block in the development of novel

therapeutic agents. This guide will focus on the synthesis of the parent compound, 3-(pyridin-2-

yl)aniline, and its role as a precursor, drawing parallels with structurally related and well-

documented analogs.

Chemical Identity and Properties
3-(Pyridin-2-yl)aniline dihydrochloride is the hydrochloride salt of the organic compound 3-

(pyridin-2-yl)aniline. The dihydrochloride form enhances the compound's solubility in aqueous

solutions, a desirable property for various laboratory applications.
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To facilitate comprehensive literature and database searches, a list of synonyms and chemical

identifiers for 3-(Pyridin-2-yl)aniline and its dihydrochloride salt is provided in the table below.

Identifier Type 3-(Pyridin-2-yl)aniline
3-(Pyridin-2-yl)aniline
Dihydrochloride

IUPAC Name 3-(Pyridin-2-yl)aniline
3-(pyridin-2-yl)anilinium

chloride hydrochloride

Synonyms
2-(3-Aminophenyl)pyridine, 3-

(2-Pyridyl)aniline

2-(3-Aminophenyl)pyridine

dihydrochloride, 3-(2-

pyridyl)aniline

dihydrochloride[1]

CAS Number 15889-32-4 1170936-92-1[1]

PubChem CID 459517 44119384[1]

Molecular Formula C₁₁H₁₀N₂ C₁₁H₁₂Cl₂N₂[1]

Molecular Weight 170.21 g/mol 243.13 g/mol [1]

Physicochemical Properties
The following table summarizes key physicochemical properties of the parent compound, 3-

(pyridin-2-yl)aniline. Data for the dihydrochloride salt is less prevalent in public databases.

Property Value

Appearance Solid (Expected)

XLogP3 1.9

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 1

Topological Polar Surface Area 38.9 Å²

Complexity 158
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Synthesis and Experimental Protocols
While specific experimental protocols for the synthesis of 3-(Pyridin-2-yl)aniline
dihydrochloride are not readily available in peer-reviewed literature, a general and robust

synthetic strategy involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to

form the carbon-carbon bond between the phenyl and pyridine rings, followed by the reduction

of a nitro group to the aniline. This approach is widely used for the synthesis of analogous

biaryl amines.

Putative Synthetic Pathway
A plausible synthetic route to 3-(pyridin-2-yl)aniline is outlined below. This pathway is based on

established synthetic methodologies for similar compounds.

Step 1: Suzuki-Miyaura Coupling

Step 2: Nitro Group Reduction

2-Bromopyridine

Pd Catalyst,
Base

3-Nitrophenylboronic_acid

2-(3-Nitrophenyl)pyridineCross-coupling Reducing Agent
(e.g., Fe/HCl, H₂/Pd-C)

Intermediate

3-(Pyridin-2-yl)aniline
Reduction

Click to download full resolution via product page

Caption: Putative synthetic pathway for 3-(Pyridin-2-yl)aniline.

General Experimental Protocol for Suzuki-Miyaura
Coupling (Analogous Synthesis)
The following is a general procedure for a Suzuki-Miyaura coupling reaction, adapted from

protocols for similar substrates.[2] Optimization of catalyst, ligand, base, and temperature is

crucial for achieving high yields.

Materials:
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2-Bromopyridine (1.0 eq)

3-Nitrophenylboronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)

Procedure:

To a flame-dried round-bottom flask, add 2-bromopyridine, 3-nitrophenylboronic acid,

palladium catalyst, and base.

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Add the degassed solvent system to the flask via syringe.

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield 2-(3-

nitrophenyl)pyridine.

General Experimental Protocol for Nitro Group
Reduction (Analogous Synthesis)
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The reduction of the nitro group to an amine can be achieved using various reducing agents. A

common and effective method involves the use of iron powder in the presence of an acid.

Materials:

2-(3-Nitrophenyl)pyridine (1.0 eq)

Iron powder (3.0-5.0 eq)

Hydrochloric acid (catalytic to stoichiometric amount) or Ammonium Chloride

Solvent (e.g., Ethanol, Water)

Procedure:

To a round-bottom flask, add 2-(3-nitrophenyl)pyridine and the solvent.

Add iron powder to the mixture.

Heat the mixture to reflux and add the acid portion-wise.

Stir the reaction mixture at reflux and monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and filter through a pad of celite to

remove the iron salts.

Wash the celite pad with the reaction solvent.

Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product

with an organic solvent (e.g., ethyl acetate).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield 3-(pyridin-2-yl)aniline.

Biological Relevance and Potential Applications
While direct biological studies on 3-(Pyridin-2-yl)aniline dihydrochloride are not prominent in

the literature, its structural analog, 4-chloro-3-(pyridin-2-yl)aniline, is a well-documented key
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intermediate in the synthesis of Vismodegib.[3][4] Vismodegib is a potent inhibitor of the

Hedgehog signaling pathway, approved for the treatment of basal-cell carcinoma.[3]

The Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is

also implicated in the maintenance of adult tissue homeostasis. Aberrant activation of this

pathway is a known driver in several types of cancer. The key signal transducer in this pathway

is the G protein-coupled receptor Smoothened (SMO).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://patents.google.com/patent/GB2560903A/en
https://newdrugapprovals.org/2016/02/16/vismodegib/
https://patents.google.com/patent/GB2560903A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hh Pathway OFF (No Hh Ligand) Hh Pathway ON (Hh Ligand Present) Inhibition by SMO Antagonists

Patched-1 (PTCH1)

Smoothened (SMO)
(Inactive)

Inhibits

Suppressor of Fused (SUFU)

GLI Proteins
(Phosphorylated & Cleaved)

Binds & Promotes
Phosphorylation

GLI-Repressor (GLI-R)

Proteolytic Cleavage

Target Gene
Transcription OFF

Represses Transcription

Hedgehog Ligand
(e.g., SHH)

Patched-1 (PTCH1)

Binds to

Smoothened (SMO)
(Active)

Inhibition Relieved

GLI Proteins
(Active)

Prevents GLI
Phosphorylation & Cleavage

Target Gene
Transcription ON

(Proliferation, Survival)

Activates Transcription

SMO Antagonist
(e.g., Vismodegib)

Smoothened (SMO)
(Inactive)

Binds & Inhibits

GLI Proteins
(Phosphorylated & Cleaved)

Allows GLI
Phosphorylation & Cleavage

Target Gene
Transcription OFF

Represses Transcription

Click to download full resolution via product page

Caption: The Hedgehog signaling pathway and its inhibition.
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The structural motif of a substituted pyridinylaniline is a key pharmacophore in a class of SMO

inhibitors. Therefore, 3-(pyridin-2-yl)aniline dihydrochloride represents a valuable starting

material or scaffold for the synthesis of novel compounds targeting the Hedgehog pathway and

other signaling cascades implicated in disease.

Conclusion
3-(Pyridin-2-yl)aniline dihydrochloride is a chemical entity with significant potential in the

field of medicinal chemistry. While direct experimental and biological data for this specific

compound are not extensively documented, its structural relationship to key intermediates in

the synthesis of approved drugs highlights its importance as a building block for novel

therapeutics. The synthetic routes outlined in this guide, based on established chemical

transformations, provide a framework for its preparation and further derivatization. Future

research into the biological activities of derivatives of 3-(pyridin-2-yl)aniline could lead to the

discovery of new and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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